![molecular formula C10H12ClNO3S2 B2812574 (5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448037-79-3](/img/structure/B2812574.png)
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Biological Activity Studies
The compound can be used to study biological activity . For example, it can be used to investigate the structure-biological activity relationship and the effect of solid-state emissive compounds on biological targets .
Two-Photon Absorption Processes
The compound can play an important role in theoretical calculations to investigate potential two-photon absorption processes . This could lead to advancements in fields like quantum computing and telecommunications.
Nonlinear Optical (NLO) Material
The compound has been synthesized and grown as a high-quality single crystal by the slow evaporation technique . It has been identified as a potentially useful nonlinear optical (NLO) material , which could have applications in fields like optoelectronics and laser technology.
UV-Visible Spectroscopy
The grown crystals of the compound were characterized by UV-visible spectroscopy . This suggests that the compound could be used in research involving UV-visible spectroscopy, a technique widely used in fields like analytical chemistry, molecular physics, and biological research.
Mechanism of Action
Target of Action
The primary targets of (5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone are currently unknown . This compound may interact with multiple receptors, similar to other indole derivatives .
Mode of Action
It’s possible that it binds with high affinity to its targets, causing changes in their function .
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c1-17(14,15)7-4-5-12(6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQFNKVOIQXIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone |
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